3-[(4-Bromophenyl)sulfanyl]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKAMPCZJIBUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13735-04-1 | |
| Record name | 3-(4-BROMOTHIOPHENOXY)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Nomenclature and Core Structural Features of 3 4 Bromophenyl Sulfanyl Propanoic Acid in Scholarly Discourse
Systematic IUPAC Nomenclature and Prevalent Research Designations
The formal identification of this compound is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. Its systematic name is 3-[(4-Bromophenyl)sulfanyl]propanoic acid . In scientific literature and commercial catalogs, it is also commonly referred to by the synonym 3-[(4-Bromophenyl)thio]propanoic Acid . cymitquimica.com
For precise identification and database retrieval, a set of unique identifiers is used. The most common of these is the Chemical Abstracts Service (CAS) Registry Number.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 13735-04-1 cymitquimica.com |
| Molecular Formula | C₉H₉BrO₂S cymitquimica.comuni.lu |
| IUPAC Name | This compound |
| Synonym | 3-[(4-Bromophenyl)thio]propanoic Acid cymitquimica.com |
| InChI | InChI=1/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) cymitquimica.com |
Fundamental Structural Elements and Their Implications for Research Pathways
The structure of this compound is characterized by three key components: a 4-bromophenyl group, a sulfanyl (B85325) (thioether) linkage, and a propanoic acid moiety. The interplay of these elements defines its chemical behavior and dictates its utility in research, particularly in organic synthesis and medicinal chemistry. cymitquimica.com
Sulfanyl (Thioether) Linkage : The sulfur atom connects the aromatic ring to the aliphatic acid chain. This thioether group is more nucleophilic than its ether analogue, a property that can be exploited in certain chemical transformations. cymitquimica.com The sulfur atom can also be oxidized to form sulfoxides or sulfones, which dramatically alters the electronic and steric properties of the molecule, providing a pathway to a diverse range of derivatives with potentially different biological activities.
Propanoic Acid Moiety : This three-carbon carboxylic acid chain is responsible for the compound's acidic nature. cymitquimica.com The carboxylic acid group (-COOH) is a versatile functional handle. It can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. This functional group is also a key pharmacophoric element in many biologically active molecules, as it can participate in hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. The development of derivatives of arylpropionic acids is a significant area of research in medicinal chemistry. humanjournals.com The flexibility of the propanoic acid chain allows the molecule to adopt various conformations, which can be crucial for binding to protein active sites.
The combination of these structural features makes this compound a valuable intermediate in the synthesis of novel compounds, particularly in the search for new therapeutic agents. Researchers utilize this scaffold to design and synthesize derivatives with tailored properties for applications in medicinal chemistry and materials science. cymitquimica.com For instance, related propanoic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents. nih.govmdpi.commdpi.comresearchgate.net
Synthetic Methodologies for 3 4 Bromophenyl Sulfanyl Propanoic Acid
Established Synthetic Pathways for 3-[(4-Bromophenyl)sulfanyl]propanoic acid
The principal and most direct route for synthesizing this compound involves the nucleophilic substitution reaction between 4-bromothiophenol (B107966) and a 3-halopropanoic acid, such as 3-chloropropanoic acid.
The synthesis is typically carried out by reacting 4-bromothiophenol with 3-chloropropanoic acid in the presence of a base. The base serves to deprotonate the thiol group of 4-bromothiophenol, forming a more nucleophilic thiophenoxide anion. This anion then attacks the carbon atom bearing the chlorine atom in 3-chloropropanoic acid, displacing the chloride ion and forming the desired thioether linkage.
A common procedure involves dissolving 4-bromothiophenol and an excess of 3-chloropropanoic acid in an aqueous solution containing a base like sodium hydroxide (B78521). The reaction mixture is heated to promote the reaction. Following the reaction, the solution is cooled and acidified to precipitate the product, which can then be isolated by filtration.
Table 1: Representative Synthetic Procedure
| Parameter | Value |
| Reactant 1 | 4-Bromothiophenol |
| Reactant 2 | 3-Chloropropanoic Acid |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Water |
| Temperature | Reflux |
| Post-treatment | Acidification (e.g., with HCl) |
The efficiency of the synthesis of this compound can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the propanoic acid. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, principles from related syntheses can be applied.
For instance, the choice of base is critical; stronger bases can more effectively generate the thiophenoxide anion, but may also promote side reactions. The amount of base used is preferably at least equivalent to the amount of the thiol. google.com Solvents are chosen to dissolve the reactants and facilitate the reaction; while water is common, other polar solvents could be employed. Temperature control is also important, as higher temperatures can increase the reaction rate but may also lead to decomposition or unwanted byproducts. Using 3-bromopropanoic acid instead of 3-chloropropanoic acid could enhance the reaction rate, as bromide is a better leaving group than chloride. nih.gov
Analogous Synthetic Routes for Structurally Related Sulfanyl-Containing Propanoic Acids
The fundamental reaction between a thiophenol and a 3-halopropanoic acid is versatile and can be applied to synthesize a wide range of structurally related sulfanyl-containing propanoic acids.
Another related pathway is the acid-catalyzed addition of thiols to acrylic acid derivatives. This method, often a variation of the thiol-ene reaction, can form the C-S bond and produce the propanoic acid structure in a single step. For instance, thiophenols can react with acrylic acid in the presence of an acid catalyst to yield 3-(alkylsulfanyl)propanoic acids. organic-chemistry.org
Table 2: Comparison of Analogous Synthetic Routes
| Method | Aryl Source | Sulfur Source | Key Reagents/Catalysts |
| Thiophenol + Halopropanoic Acid | Substituted Thiophenol | Substituted Thiophenol | Base (e.g., NaOH) |
| Aryl Halide + Mercaptopropionic Acid | Substituted Aryl Iodide | 3-Mercaptopropionic Acid | Cu₂O, Pyridine (B92270) researchgate.net |
| Thiol-Ene Reaction | Thiophenol | Thiophenol | Acrylic Acid, Acid Catalyst organic-chemistry.org |
These alternative routes highlight the flexibility in synthetic design, allowing for the preparation of a diverse library of sulfanyl-containing propanoic acids by varying the aromatic precursor and the method of C-S bond formation.
Derivatization Strategies and Analogue Synthesis Based on 3 4 Bromophenyl Sulfanyl Propanoic Acid Scaffolding
Synthesis of Ester Derivatives of 3-[(4-Bromophenyl)sulfanyl]propanoic acid for Research Applications
The esterification of this compound is a fundamental derivatization strategy. This process involves the reaction of the carboxylic acid group with an alcohol in the presence of an acid catalyst or using coupling agents. For instance, the reaction with ethanol (B145695) yields ethyl this compound. These ester derivatives are often used as intermediates for further synthetic transformations or as subjects of study themselves in various chemical and biological assays.
A general procedure for the synthesis of ester derivatives involves dissolving the parent acid in an excess of the desired alcohol (e.g., methanol, ethanol) and adding a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then typically heated to reflux to drive the reaction to completion. mdpi.com Another approach is the use of dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) in methanol. mdpi.com These methods allow for the preparation of a library of ester compounds for research applications.
Preparation of Oxidized Sulfonyl and Sulfonamido Analogues
The sulfur atom in the this compound scaffold provides a key site for oxidative modifications, leading to the formation of sulfonyl and sulfonamido analogues. These transformations significantly alter the electronic and steric properties of the molecule, providing valuable insights into its chemical behavior.
Synthesis of 3-[(4-Bromophenyl)sulfonyl]propanoic acid and its Esters
The oxidation of the sulfide (B99878) linkage in this compound to a sulfone is a common and important transformation. This can be achieved using various oxidizing agents, such as hydrogen peroxide or potassium permanganate. The resulting 3-[(4-bromophenyl)sulfonyl]propanoic acid is a key intermediate for further derivatization.
Esterification of this sulfonylpropanoic acid can be carried out using standard methods. For example, the ethyl ester, ethyl 3-[(4-bromophenyl)sulfonyl]propanoate, is a known compound with the chemical formula C11H13BrO4S. aablocks.com
Table 1: Properties of Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate aablocks.com
| Property | Value |
| CAS Number | 14223-25-7 |
| Molecular Formula | C11H13BrO4S |
| Molecular Weight | 321.1875 g/mol |
| SMILES | CCOC(=O)CCS(=O)(=O)c1ccc(cc1)Br |
Derivatization to N-Acylated and Amino Acid Conjugates (e.g., L-Valine) of Sulfonyl Analogues
The carboxylic acid functionality of 3-[(4-bromophenyl)sulfonyl]propanoic acid allows for the formation of amide bonds with various amines, including amino acids and their esters. This leads to the creation of N-acylated and amino acid conjugates. For example, coupling with the amino acid L-valine would result in a novel chiral derivative. The synthesis of such conjugates typically involves the use of peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation. researchgate.net These conjugates are of interest in medicinal chemistry for their potential to interact with biological targets.
Synthesis of Other Related Sulfonyl and Sulfonamido Derivatives for Investigative Studies
Further derivatization of the sulfonyl scaffold can lead to a diverse range of compounds for investigative studies. For example, the synthesis of sulfonamides can be achieved by converting the sulfonic acid (or its corresponding sulfonyl chloride) to a sulfonamide by reacting it with an amine. The synthesis of various sulfonamide derivatives containing different moieties has been reported, highlighting the versatility of this functional group in generating novel chemical structures. nih.gov
Design and Synthesis of Amino Acid-Modified Derivatives Containing the this compound Moiety
The incorporation of amino acid moieties into the this compound structure is a key strategy for creating compounds with potential biological relevance. These modifications can be made at either the carboxylic acid terminus or by modifying the phenyl ring.
For instance, coupling the carboxylic acid of this compound with the amino group of various amino acids or their esters can generate a library of amide-linked conjugates. mdpi.com These derivatives can be designed to mimic peptides or to target specific enzymes or receptors. The synthesis often employs standard peptide coupling protocols. nih.gov
Strategic Structural Modifications and the Creation of Novel Chemical Entities for Academic Study
Strategic structural modifications of the this compound scaffold are crucial for the creation of novel chemical entities for academic research. These modifications can involve altering the substitution pattern on the phenyl ring, changing the length of the propanoic acid chain, or introducing different functional groups.
For example, the bromo-substituent on the phenyl ring can be replaced by other groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. nih.gov This allows for the exploration of a wider chemical space and the investigation of how different substituents influence the properties of the molecule. The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the application of such strategies to generate novel compounds. mdpi.comnih.gov The creation of these new chemical entities is essential for advancing our understanding of fundamental chemical principles and for the discovery of molecules with unique properties.
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. For 3-[(4-Bromophenyl)sulfanyl]propanoic acid, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
Aromatic Protons: The protons on the 4-bromophenyl ring would typically appear as two doublets in the aromatic region (approximately 7.0-7.6 ppm). This pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring, arises from the coupling between adjacent aromatic protons.
Methylene (B1212753) Protons: The two methylene groups (-CH₂-) of the propanoic acid chain would present as two triplets in the aliphatic region. The -CH₂- group adjacent to the sulfur atom (S-CH₂) would likely resonate around 3.0-3.3 ppm, while the -CH₂- group adjacent to the carbonyl group would appear slightly further downfield, typically around 2.6-2.9 ppm. The triplet pattern is due to spin-spin coupling with the neighboring methylene protons.
Carboxylic Acid Proton: The acidic proton of the -COOH group is expected to appear as a broad singlet at a significantly downfield chemical shift, usually above 10 ppm. Its broadness and chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. Expected signals would include those for the two distinct carbons of the propanoic acid chain (the carbonyl carbon appearing around 170-180 ppm), and the four distinct signals for the carbons of the 1,4-disubstituted bromophenyl ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₉BrO₂S.
MS/HRMS: In High-Resolution Mass Spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Predicted mass spectrometry data suggests the following adducts could be observed:
[M+H]⁺: m/z 260.95793
[M+Na]⁺: m/z 282.93987
[M-H]⁻: m/z 258.94337
Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (-COOH), cleavage of the bond between the sulfur and the aliphatic chain, and fragmentation of the bromophenyl group.
Infrared (IR) and Ultraviolet/Visible (UV/VIS) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid.
C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would appear just below 3000 cm⁻¹.
C-S Stretch: The carbon-sulfur (thioether) stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
C-Br Stretch: A moderate to strong absorption in the lower frequency region of the fingerprint region (typically 500-650 cm⁻¹) would indicate the presence of the carbon-bromine bond.
Ultraviolet/Visible (UV/VIS) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. For this compound, the absorption spectrum would be dominated by the π → π* transitions of the bromophenyl aromatic ring, likely showing absorption maxima in the 200-300 nm range.
Elemental Analysis and Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Composition Verification
Elemental Analysis: This technique determines the elemental composition of a pure sample. The theoretical elemental composition of this compound (C₉H₉BrO₂S) is calculated as follows:
| Element | Percentage |
| Carbon (C) | 41.39% |
| Hydrogen (H) | 3.47% |
| Bromine (Br) | 30.60% |
| Oxygen (O) | 12.25% |
| Sulfur (S) | 12.28% |
Experimental results from a purified sample should closely match these theoretical values.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a compound. A reverse-phase HPLC method would be suitable for analyzing this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity would be assessed by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
Mechanistic Investigations and Reaction Pathways Involving 3 4 Bromophenyl Sulfanyl Propanoic Acid
Exploration of the Carboxylic Acid Functionality in Acid-Base Reactions and Derivatizations
The carboxylic acid group is a primary site of reactivity in 3-[(4-bromophenyl)sulfanyl]propanoic acid, readily participating in acid-base reactions and serving as a handle for various derivatizations. cymitquimica.com Its acidic nature allows it to donate a proton to form a carboxylate salt in the presence of a base. This fundamental property underpins many of its synthetic applications.
Key derivatizations of the carboxylic acid moiety include esterification, amide formation, and conversion to the corresponding acid chloride.
Esterification: In the presence of an alcohol and an acid catalyst, typically concentrated sulfuric acid, this compound can be converted to its corresponding ester. chemguide.co.uk The reaction proceeds via a Fischer esterification mechanism, where the alcohol acts as a nucleophile attacking the protonated carbonyl carbon of the carboxylic acid. This reversible reaction can be driven to completion by removing water, a byproduct of the reaction. chemguide.co.uk
Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with an amine. libretexts.org This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or conversion of the carboxylic acid to a more reactive intermediate. libretexts.org A direct condensation can also be facilitated by reagents like titanium tetrachloride (TiCl₄). nih.gov The reaction involves the nucleophilic attack of the amine on the activated carbonyl carbon.
Acid Chloride Formation: For enhanced reactivity in acylation reactions, this compound can be converted to its acid chloride derivative. This is typically accomplished using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The resulting 3-[(4-bromophenyl)sulfanyl]propanoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.
Table 1: Derivatization Reactions of the Carboxylic Acid Functionality
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine (e.g., Aniline), Coupling Agent (e.g., DCC) | Amide |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Acid Chloride |
Role of this compound in Cyclization and Ring-Forming Reactions (e.g., Thiochromanone Synthesis)
A significant application of 3-(arylthio)propanoic acids, including this compound, is their use as precursors in the synthesis of thiochroman-4-ones. This transformation is a classic example of an intramolecular Friedel-Crafts acylation reaction. The reaction is typically promoted by a strong acid catalyst, with polyphosphoric acid (PPA) being a commonly employed reagent.
The mechanism involves the initial activation of the carboxylic acid by the acid catalyst, often forming a highly electrophilic acylium ion intermediate. This is followed by an intramolecular electrophilic attack of the acylium ion on the electron-rich aromatic ring. The position of the cyclization is directed by the thioether linkage. In the case of this compound, the cyclization is expected to occur at the carbon atom ortho to the sulfanyl (B85325) group, leading to the formation of a six-membered ring. A subsequent deprotonation step re-aromatizes the ring system, yielding the final thiochroman-4-one (B147511) product, specifically 7-bromo-2,3-dihydro-4H-thiochromen-4-one.
The bromine atom on the phenyl ring influences the reactivity of the aromatic system towards electrophilic attack but generally does not prevent the cyclization from occurring.
Involvement of the Sulfanyl Moiety in Biotransformation Processes (e.g., Mercapturic Acid Pathway and Glutathione (B108866) Conjugation)
The sulfanyl (thioether) moiety in this compound makes it a substrate for biotransformation processes, particularly those involving conjugation with glutathione (GSH). nih.govjove.comyoutube.com While the compound itself is a thioether, the general principles of xenobiotic metabolism of sulfur-containing compounds are applicable.
The mercapturic acid pathway is a major route for the detoxification and elimination of electrophilic xenobiotics. jove.com This pathway is initiated by the conjugation of the xenobiotic with the tripeptide glutathione, a reaction catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govjove.comyoutube.com
For a compound like this compound, metabolic activation, for instance, through oxidation of the aromatic ring to an epoxide, could generate an electrophilic center. This activated intermediate would then be susceptible to nucleophilic attack by the thiol group of glutathione. youtube.com The resulting glutathione conjugate undergoes further enzymatic processing, involving the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine residue. This final product is a mercapturic acid, which is more water-soluble and readily excreted from the body. jove.com The presence of the thioether linkage is central to this detoxification pathway, providing the site for potential metabolic activation and subsequent conjugation.
Table 2: Key Enzymes in the Mercapturic Acid Pathway
| Enzyme | Role |
| Cytochrome P450 | Initial oxidation of the xenobiotic (activation) |
| Glutathione S-transferase (GST) | Catalyzes the conjugation with glutathione |
| γ-Glutamyltranspeptidase | Removes the glutamate residue |
| Dipeptidase | Removes the glycine residue |
| N-Acetyltransferase | Acetylates the cysteine conjugate |
Detailed Analysis of Specific Chemical Transformations and Intermediates in Reaction Sequences
Beyond the reactions of its carboxylic acid and its role in cyclization, the sulfanyl group of this compound can undergo specific chemical transformations, notably oxidation.
Oxidation to Sulfoxide (B87167) and Sulfone: The thioether sulfur can be selectively oxidized to a sulfoxide and further to a sulfone using various oxidizing agents. nih.govorganic-chemistry.org A common and "green" oxidant for this purpose is hydrogen peroxide, often in the presence of an acid catalyst like acetic acid. nih.gov Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, can allow for the isolation of the sulfoxide, 3-[(4-bromophenyl)sulfinyl]propanoic acid. Using a stronger oxidizing agent or harsher conditions will lead to the corresponding sulfone, 3-[(4-bromophenyl)sulfonyl]propanoic acid.
Pummerer Rearrangement: The sulfoxide derivative, 3-[(4-bromophenyl)sulfinyl]propanoic acid, can potentially undergo a Pummerer rearrangement. wikipedia.orgyoutube.com This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an activating agent, such as acetic anhydride. The mechanism involves the acylation of the sulfoxide oxygen, followed by an elimination to form a thionium (B1214772) ion intermediate. Nucleophilic attack by the acetate (B1210297) on the α-carbon then yields an α-acyloxy thioether. wikipedia.org This rearrangement provides a pathway to functionalize the carbon atom adjacent to the sulfur, expanding the synthetic utility of the parent compound.
Table 3: Chemical Transformations of the Sulfanyl Moiety
| Transformation | Reagents | Intermediate/Product | Key Features |
| Oxidation to Sulfoxide | H₂O₂ / Acetic Acid | 3-[(4-bromophenyl)sulfinyl]propanoic acid | Selective oxidation of sulfur. |
| Pummerer Rearrangement | Acetic Anhydride | α-acyloxy thioether | Rearrangement of the corresponding sulfoxide. |
Computational Chemistry and Theoretical Modeling of 3 4 Bromophenyl Sulfanyl Propanoic Acid and Its Analogues
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, which are based on the principles of quantum mechanics, can determine various molecular properties such as optimized geometry, charge distribution, and orbital energies. For aryl propionic acids, QM methods like the CNDO/2 (Complete Neglect of Differential Overlap) have been employed to analyze conformational preferences. nih.gov Such studies have revealed that the torsional angle of the phenyl-Cα bond is a critical factor in the molecule's conformation. nih.gov
The reactivity of a molecule is intrinsically linked to its electronic properties. For instance, the protonation energy of α-arylpropionic acids has been correlated with their anti-inflammatory activity, where a lower protonation energy suggests higher activity. nih.gov These calculations provide a theoretical framework for understanding how structural modifications can influence the chemical behavior and, by extension, the biological function of a compound. The insights gained from QM studies can guide the synthesis of novel derivatives with enhanced or specific reactivity profiles.
Table 1: Predicted Properties of Aryl Propionic Acid Analogues from Quantum Mechanical Calculations
| Compound | Preferred Conformational Angle (Phenyl-Cα bond) | Correlation with Anti-inflammatory Activity |
| Ibufenac | 90° | High |
| Ibuprofen | 120° | High |
| Methylibuprofen | 180° | Moderate |
Note: This table is illustrative of the types of data generated from QM studies on analogous compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. mdpi.comnih.gov For flexible molecules like 3-[(4-Bromophenyl)sulfanyl]propanoic acid, which contains multiple rotatable bonds, MD simulations are invaluable for understanding its conformational flexibility. nih.govijpsr.comresearchgate.net The thioether linkage, in particular, contributes to the molecule's structural dynamics. mdpi.comnih.govmdpi.com
The carboxylic acid group of the molecule can exist in different conformations, with the syn and anti arrangements of the O=C-O-H dihedral angle being of particular interest. nih.gov MD simulations, in conjunction with QM calculations, can elucidate the relative energetic stabilities of these conformations in different environments, such as in the gas phase or in solution. nih.gov Understanding the preferred conformations is crucial as it can significantly impact how the molecule interacts with biological targets. For instance, the conformational equilibrium of a ligand can affect its binding affinity to a protein.
MD simulations are also instrumental in studying the interactions between a molecule and its environment, such as a solvent or a biological receptor. nih.gov By simulating the dynamic behavior of the ligand-receptor complex, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. This information is critical for the rational design of molecules with improved binding affinities and specificities.
In Silico Prediction of Biological Activity and Mechanistic Pathways for Related Compounds
In silico methods are widely used in the early stages of drug discovery to predict the biological activity of compounds and to elucidate their potential mechanisms of action. nih.govresearchgate.netaip.orgresearchgate.net For organosulfur compounds and propanoic acid derivatives, a variety of in silico techniques have been applied to screen for potential therapeutic applications. nih.govresearchgate.netaip.orgresearchgate.netmdpi.com
Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule to a macromolecular target. nih.gov This method has been used to screen libraries of organosulfur compounds against various protein targets, such as those involved in viral infections. nih.govchemrxiv.org The docking scores provide an estimation of the binding affinity, helping to identify promising candidates for further investigation. nih.gov
In addition to predicting binding, in silico tools can also forecast the pharmacokinetic properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govaip.orgresearchgate.net These predictions are crucial for assessing the drug-likeness of a molecule and identifying potential liabilities early in the drug development process. For instance, the "boiled egg" model is a graphical tool used to predict gastrointestinal absorption and blood-brain barrier permeability. mdpi.com
Table 2: Illustrative In Silico Predictions for a Series of Propanoic Acid Derivatives
| Compound ID | Predicted Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted GI Absorption | Predicted BBB Permeability |
| Compound A | Enzyme X | -8.5 | High | Low |
| Compound B | Receptor Y | -7.2 | High | High |
| Compound C | Enzyme X | -9.1 | High | Low |
Note: This table is a hypothetical representation of data that can be generated through in silico predictions for a series of related compounds.
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govuni-bonn.deresearchgate.netscilit.com Computational approaches play a pivotal role in modern SAR analysis by enabling the systematic exploration of chemical space and the development of predictive models. nih.govuni-bonn.deresearchgate.netscilit.com
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or molecular structures. researchgate.net For a series of this compound analogues, a QSAR model could be developed to predict their activity based on descriptors such as lipophilicity, electronic properties, and steric parameters.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional arrangement of molecular fields. rsc.org These methods can generate contour maps that highlight the regions around a molecule where modifications are likely to enhance or diminish biological activity. rsc.org Such insights are invaluable for guiding the design of new analogues with improved potency and selectivity. nih.govmdpi.comorientjchem.orgresearchgate.nethumanjournals.com
The systematic analysis of SARs through computational methods allows for the identification of "activity cliffs," where small structural changes lead to a significant drop in activity, and "SAR hotspots," where modifications can be made to enhance activity. uni-bonn.de This knowledge is crucial for the iterative process of lead optimization in drug discovery.
Applications in Advanced Organic Synthesis and Material Science Research
Utility as a Key Building Block in the Construction of Complex Organic Molecules
3-[(4-Bromophenyl)sulfanyl]propanoic acid serves as a trifunctional building block, offering chemists a platform to introduce the 4-bromophenylthio moiety into more elaborate molecular architectures. The reactivity of each functional group can be selectively harnessed to achieve specific synthetic outcomes. cymitquimica.com
The carboxylic acid group is a primary site for reactions such as esterification, amidation, and reduction to an alcohol. This allows for the extension of the propanoic acid chain or its conversion into other functional motifs. The thioether (sulfanyl) group provides a nucleophilic sulfur atom, which can engage in substitution and addition reactions, and its presence influences the electronic properties of the entire molecule. cymitquimica.com The bromine atom on the phenyl ring is perhaps its most versatile feature for constructing complex molecules. It is a classic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. This enables the straightforward attachment of diverse aryl, alkyl, or alkynyl groups at the para-position of the phenyl ring, dramatically increasing molecular complexity.
This multi-faceted reactivity allows the compound to act as a linchpin, connecting different molecular fragments through its various functional groups in a controlled and sequential manner.
| Functional Group | Potential Synthetic Transformations | Utility in Complex Molecule Synthesis |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction, Decarboxylation | Chain extension, introduction of new functional groups, linkage to other molecules (e.g., peptides, polymers). |
| Thioether (-S-) | Oxidation (to sulfoxide (B87167)/sulfone), S-alkylation | Modulation of electronic properties and solubility, introduction of additional substitution points. |
| Bromoaryl (-C₆H₄Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), Nucleophilic aromatic substitution, Grignard formation | Core scaffold modification, linkage to other aryl or alkyl groups, formation of biaryl systems. cymitquimica.com |
Application in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural framework of this compound makes it a promising precursor for the synthesis of various sulfur-containing heterocycles. While specific literature examples detailing its use are emergent, its potential can be inferred from established synthetic methodologies.
For instance, intramolecular cyclization reactions are a common strategy for forming heterocyclic rings. The presence of both a sulfur atom and a carboxylic acid group within the same molecule opens up pathways to synthesize sulfur-containing lactones (thiolactones) or other related cyclic systems under appropriate dehydrating conditions.
Furthermore, the molecule can be a key starting material for multi-step syntheses of more complex heterocycles like thiazoles and thiophenes. General synthetic strategies for these rings often involve the reaction of sulfur-containing precursors with other reagents. ijprajournal.comresearchgate.netnih.gov The propanoic acid moiety could be chemically modified to an α-haloketone, which could then react with a thiourea (B124793) or thioamide equivalent in a Hantzsch-type synthesis to form a thiazole (B1198619) ring. Similarly, established routes to thiophenes, such as the Paal-Knorr or Fiesselmann syntheses, utilize precursors that could potentially be derived from this compound after several synthetic steps. derpharmachemica.comorganic-chemistry.org The bromophenyl group would be carried through these transformations, resulting in a final heterocyclic product decorated with this functional handle for further diversification. nih.gov
| Target Heterocycle | Plausible Synthetic Strategy | Role of this compound |
|---|---|---|
| Thiophenes | Gewald or Fiesselmann Synthesis | Serves as a sulfur source and part of the carbon backbone after appropriate functional group manipulations. ijprajournal.comderpharmachemica.com |
| Thiazoles | Hantzsch Thiazole Synthesis | Could be converted to an α-halocarbonyl derivative to react with a thioamide. researchgate.netnih.gov |
| Thiolactones | Intramolecular Cyclization/Dehydration | Provides the necessary sulfur and carboxyl functionalities for ring formation. |
| Benzothiazines | Intramolecular Cyclization involving the aryl ring | The thioether and a modified propanoic acid chain could potentially cyclize onto the aromatic ring. |
Exploration of Potential Roles in Materials Science Innovations
The application of this compound in materials science is an area of active exploration, with its potential stemming from its unique combination of functional groups. cymitquimica.com The molecule can be viewed as a functional monomer or a surface modification agent.
The carboxylic acid group allows the molecule to be grafted onto surfaces of metal oxides (like TiO₂ or ZnO) to create functionalized interfaces with tailored properties, such as hydrophobicity or for the subsequent attachment of other molecules. In polymer science, it could be incorporated into polymer chains via condensation polymerization, introducing the bromophenylthio moiety as a pendant group. This would create functional polymers where the bromine atom serves as a site for post-polymerization modification, such as cross-linking to enhance thermal or mechanical stability, or for grafting other polymer chains to create complex architectures.
The presence of the heavy bromine atom and the sulfur atom can also impart useful properties to materials, such as increased refractive index or flame retardancy. Furthermore, the thioether and aromatic ring are known to coordinate with certain metals, suggesting potential applications in the design of metal-organic frameworks (MOFs) or coordination polymers, where the compound would act as an organic linker.
Future Research Directions and Emerging Avenues for 3 4 Bromophenyl Sulfanyl Propanoic Acid
Design and Synthesis of Advanced Functional Derivatives with Tailored Properties
A significant future direction lies in the strategic modification of the 3-[(4-Bromophenyl)sulfanyl]propanoic acid scaffold to create a library of advanced functional derivatives. The inherent reactivity of its constituent parts—the aryl bromide, the carboxylic acid, and the thioether sulfur—provides a versatile platform for chemical elaboration.
Future synthetic strategies will likely focus on:
Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups. researchgate.net This allows for the attachment of bioactive molecules, polymerizable units, or signaling components, thereby creating derivatives with tailored biological or material properties. For instance, coupling with chiral amines could generate derivatives for applications in asymmetric synthesis or as chiral resolving agents.
Thioether Oxidation: The thioether linkage can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. researchgate.netnih.gov This transformation dramatically alters the polarity, geometry, and hydrogen-bonding capabilities of the molecule, which could be exploited in the design of novel ligands or redox-sensitive materials.
These synthetic efforts will be guided by computational modeling to predict the properties of the designed derivatives, accelerating the discovery of molecules with optimized performance for specific applications.
Table 1: Potential Functional Derivatives and Their Target Properties
| Modification Site | Derivative Class | Potential Tailored Property | Example Reaction |
| Aryl Bromide | Biaryl derivatives | Enhanced electronic conjugation, altered sterics | Suzuki or Stille Coupling |
| Carboxylic Acid | Amides, Esters | Modified solubility, introduction of bioactive moieties | Acyl chloride formation followed by amidation/esterification |
| Thioether Linkage | Sulfoxides, Sulfones | Increased polarity, altered coordination geometry | Controlled oxidation with agents like H₂O₂ or m-CPBA |
Exploration of Novel Catalytic Applications and Mechanistic Roles in Catalysis
The presence of a soft sulfur donor atom and a carboxylic acid group suggests that this compound and its derivatives could serve as effective ligands in coordination chemistry and homogeneous catalysis. bohrium.comresearchgate.net Thioether-containing ligands have shown increasing promise in stabilizing transition metal centers for a variety of catalytic transformations. bohrium.com
Future research avenues in this domain include:
Development of Novel Ligand Scaffolds: By modifying the core structure, a new class of bidentate or even tridentate ligands could be developed. For example, introducing a nitrogen-containing heterocycle at the aryl bromide position could create an S,N-bidentate ligand. These new ligands could be screened for activity in a range of catalytic reactions, such as cross-coupling, hydrogenation, and polymerization. nih.govacs.org
Catalysis in Green Solvents: The carboxylic acid group offers a handle for imparting water solubility, enabling the development of catalysts that can operate in aqueous media, a key goal of green chemistry.
Mechanistic Elucidation: Detailed mechanistic studies will be crucial to understand how the ligand structure influences catalytic activity. This involves identifying the active catalytic species, determining reaction kinetics, and modeling the catalytic cycle to provide insights for the rational design of more efficient catalysts. nih.gov The thioether moiety itself can play a direct role, for instance, by acting as a directing group in C-H activation reactions. nih.gov
Table 2: Potential Catalytic Systems and Target Reactions
| Catalyst Type | Metal Center | Target Catalytic Reaction | Rationale |
| S,O-Bidentate Ligand | Palladium (Pd), Copper (Cu) | C-C and C-S cross-coupling reactions acsgcipr.org | Thioether and carboxylate coordination can stabilize active metal species. |
| Chiral Derivatives | Rhodium (Rh), Iridium (Ir) | Asymmetric Hydrogenation | Introduction of chirality can induce enantioselectivity. |
| Water-Soluble Ligand | Ruthenium (Ru) | Olefin Metathesis in Water | Carboxylate salt provides aqueous solubility for greener processes. |
Integration into Hybrid Material Systems for Advanced Applications
The structural features of this compound make it an attractive building block for the construction of advanced hybrid materials. The combination of an aromatic core and a flexible aliphatic chain functionalized with a carboxylic acid allows for its incorporation into both inorganic and organic matrices.
Emerging research directions are expected to focus on:
Surface Functionalization of Nanomaterials: The thiol group (after potential reduction of the thioether) or the carboxylic acid can act as an anchor to functionalize the surface of nanoparticles (e.g., gold, quantum dots). acs.orgatamankimya.com This could be used to modify the surface properties of these nanomaterials, improve their dispersibility, or introduce specific recognition sites. The bromo-aromatic group could then be used for further "on-particle" chemistry.
Component of Metal-Organic Frameworks (MOFs) and Porous Polymers: The carboxylic acid is a classic linker for the synthesis of MOFs. Derivatives of the title compound with additional carboxylic acid groups could be designed as novel organic linkers to create porous materials with thioether-lined channels. nih.gov These materials could have applications in gas storage, separation, and heterogeneous catalysis. acs.orgresearchgate.net The thioether groups within the pores could offer selective binding sites for soft metal ions or organic molecules.
Development of Functional Polymers: The propanoic acid moiety can be incorporated into polymer backbones, for instance, through polyesterification. The pendant bromophenylsulfanyl groups would then decorate the polymer chain, imparting specific properties such as flame retardancy (due to bromine) or affinity for heavy metals (due to sulfur). These poly(aryl thioether) materials are known for their high thermal stability and chemical resistance. nih.govresearchgate.net
Continued Advanced Mechanistic Studies on Chemical and Biochemical Transformations
A deeper understanding of the fundamental reactivity of this compound is essential for its rational application. Advanced mechanistic studies will continue to be a cornerstone of future research.
Key areas for investigation will include:
Redox Chemistry: Elucidating the precise mechanisms of thioether oxidation to sulfoxide and sulfone is critical, especially for developing redox-sensitive materials or pro-drugs. proquest.comnih.gov Studies could involve kinetic analysis, isotopic labeling, and computational modeling to map the reaction pathways with various oxidants. proquest.comnih.gov
Photochemical Transformations: The aryl bromide and thioether moieties may be susceptible to photochemical reactions. Investigating the compound's behavior under UV or visible light could reveal pathways to novel structures or applications in photoredox catalysis and materials science. rsc.org
Biochemical Transformations: Exploring the interaction of this compound with biological systems is a vital avenue. This includes studying its metabolic fate, its potential to interact with enzymes (e.g., as an inhibitor or substrate), and its behavior in cellular environments. The thioether group is found in biologically important molecules like biotin and methionine, and understanding how enzymes process xenobiotic thioethers could provide valuable insights. nih.gov For instance, radical S-adenosyl-l-methionine (SAM) enzymes are known to catalyze sulfur insertion reactions, and investigating the interaction of this compound with such enzymes could reveal novel biochemical pathways. nih.gov
By pursuing these interconnected research avenues, the scientific community can build upon the existing knowledge of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in catalysis, materials science, and beyond. The convergence of advanced synthesis, catalytic exploration, materials integration, and mechanistic insight will undoubtedly illuminate a bright and functional future for this compound and its derivatives.
Q & A
Q. What synthetic methodologies are employed to prepare 3-[(4-Bromophenyl)sulfanyl]propanoic acid, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution, where a thiol group reacts with a brominated precursor. For example, reacting 4-bromophenylthiol with β-propiolactone derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound . Optimization involves controlling temperature (60–80°C) and reaction time (12–24 hours) to maximize yield while minimizing side reactions like oxidation of the thioether group . Purity is confirmed using RP-HPLC (C18 column, ACN/water gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the thioether linkage (δ ~2.8–3.2 ppm for CH₂-S) and aromatic protons (δ ~7.3–7.6 ppm for the bromophenyl group) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 261.14) .
- UPLC : Used for purity assessment (>95% by evaporative light scattering) with retention times around 5–6 minutes under gradient conditions .
Q. What are the primary research applications of this compound in medicinal chemistry?
The thioether and carboxylic acid moieties make it a versatile scaffold for:
- Enzyme inhibition studies : Modulating interactions with cysteine proteases or metalloenzymes via the sulfanyl group .
- Prodrug development : The carboxylic acid can be esterified for improved bioavailability .
Advanced Research Questions
Q. How can crystallographic disorder in the crystal structure of this compound be resolved?
High-resolution X-ray diffraction (0.8–1.0 Å) paired with SHELXL refinement (SHELX suite) is critical. For example, inversion dimers linked by O–H⋯O hydrogen bonds may form, requiring iterative refinement of thermal parameters and occupancy factors to resolve disorder in the propanoic acid chain . ORTEP-III can visualize anisotropic displacement ellipsoids to validate the model .
Q. What experimental strategies address discrepancies in reported biological activity data?
Contradictions in enzyme inhibition assays may arise from:
- Thiol interference : The sulfanyl group can scavenge free thiols, leading to false positives. Control experiments using thiol-blocking agents (e.g., iodoacetamide) are essential .
- pH sensitivity : The carboxylic acid’s ionization state (pKa ~4.5) affects binding. Assays should buffer at physiological pH (7.4) with HEPES or Tris .
Q. How can computational methods predict reactivity in nucleophilic environments?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites on the bromophenyl ring or thioether group .
- MD simulations : Model solvation effects in aqueous or DMSO environments to assess stability of the thioether linkage under hydrolytic conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
